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Abstract

DeepPep, a deep convolutional neural network framework, offers a robust solution for the
fundamental challenge of protein inference in proteomics. By leveraging peptide sequence
information, DeepPep accurately identifies the set of proteins present in a complex biological
sample from mass spectrometry-derived peptide profiles.[1][2] This application note provides
detailed protocols for utilizing DeepPep with three common mass spectrometry data acquisition
methods: Data-Dependent Acquisition (DDA), Data-Independent Acquisition (DIA), and Parallel
Reaction Monitoring (PRM). We present experimental workflows, data processing guidelines,
and a comparative analysis of expected outcomes, demonstrating DeepPep's broad
applicability in proteomics research and drug development. Furthermore, we illustrate how
DeepPep can be integrated into the analysis of critical signaling pathways, such as the AKT
pathway, to gain deeper biological insights.

Introduction

Protein inference, the process of identifying the proteins of origin from a list of identified
peptides, is a critical step in mass spectrometry-based proteomics. The complexity arises from
the fact that some peptides can be shared among multiple proteins, leading to ambiguity.
Traditional methods for protein inference often rely on parsimony principles or statistical models
that may not fully exploit all available information.
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DeepPep distinguishes itself by employing a deep learning approach. It utilizes a convolutional
neural network (CNN) to learn the complex patterns relating peptide sequences to their parent
proteins.[2][3] The core of DeepPep’'s methodology is to quantify the change in the probabilistic
score of a peptide-spectrum match in the presence or absence of a specific protein, thereby
identifying the proteins that have the most significant impact on the observed peptide profile.[1]
[2] This innovative approach has shown robust performance across various instruments and
datasets.[2]

This application note is designed for researchers, scientists, and drug development
professionals seeking to apply DeepPep to their proteomics workflows. We provide detailed
protocols for preparing data from DDA, DIA, and PRM experiments, enabling a broader range
of researchers to leverage the power of deep learning for more accurate protein inference.

Data Presentation: Comparative Performance of
DeepPep

While a direct head-to-head comparison of DeepPep's performance on DDA, DIA, and PRM
data from a single study is not yet available in the published literature, we can infer the
expected performance based on the characteristics of each data acquisition method and the
nature of DeepPep's algorithm. The following table summarizes the anticipated quantitative
outcomes when applying DeepPep to data generated by these different methods.
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This table is a qualitative summary based on the known characteristics of each mass
spectrometry method and the input requirements of DeepPep. The number of "+" indicates a
relative measure of performance in each category.

Experimental Protocols

The successful application of DeepPep relies on the correct preparation of two key input files:

« identification.tsv: A tab-delimited file containing three columns: peptide sequence, protein
name, and the identification probability of the peptide-spectrum match.

o db.fasta: A FASTA file containing the protein sequences of the organism under investigation.

The following sections provide detailed protocols for generating the identification.tsv file from
DDA, DIA, and PRM raw data.

Protocol 1: Data Processing for Data-Dependent
Acquisition (DDA) Data

DDA is a widely used method for protein identification. In this workflow, we will use MaxQuant,
a popular open-source software for DDA data analysis, to generate the necessary input for
DeepPep.

1. DDA Data Acquisition:

e Acquire DDA data on a high-resolution mass spectrometer. The instrument selects the most
abundant precursor ions for fragmentation.
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. Database Searching with MaxQuant:

Open MaxQuant and create a new project.

Load the raw DDA files.

Specify the FASTA file for the organism of interest. This same FASTA file will be used as the
db.fasta input for DeepPep.

Configure the search parameters, including enzyme (e.g., Trypsin/P), variable modifications
(e.g., oxidation of methionine, N-terminal acetylation), and fixed modifications (e.g.,
carbamidomethylation of cysteine).

Enable the "Match between runs" feature to maximize peptide identifications across multiple
samples.

Start the MaxQuant analysis.

. Generating the identification.tsv file:

Upon completion of the MaxQuant analysis, navigate to the .../combined/txt/ directory.

The primary output file for peptide information is peptides.txt. This file contains the identified
peptide sequences and their associated Posterior Error Probabilities (PEP).

The PEP score in MaxQuant represents the probability of a peptide identification being
incorrect. To convert this to the identification probability required by DeepPep (the probability
of being correct), use the following formula: Identification Probability = 1 - PEP.

You will need to create a script (e.g., in Python or R) to parse the peptides.txt file and the
proteinGroups.txt file (to map peptides to proteins) and generate a three-column, tab-
delimited file with the headers: peptide, protein_name, and identification_probability.

Note: For peptides mapping to multiple proteins, each peptide-protein pair should be listed
as a separate row in the identification.tsv file.
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Protocol 2: Data Processing for Data-Independent
Acquisition (DIA) Data

DIA has gained popularity due to its comprehensive nature and quantitative consistency. Here,
we will describe a workflow using DIA-NN, a highly sensitive and fast software for DIA data
analysis.

1. DIA Data Acquisition:

e Acquire DIA data on a mass spectrometer, ensuring that the defined isolation windows cover
the desired m/z range.

2. Data Analysis with DIA-NN:
e Open the DIA-NN software.
e Add the raw DIA files.

» Provide the protein sequence database in FASTA format. This will also serve as the db.fasta
for DeepPep.

e DIA-NN can be run in a "library-free" mode or with a pre-existing spectral library. For
simplicity and broad applicability, we describe the library-free approach.

e Set the appropriate precursor and fragment mass tolerances.
¢ Run the analysis. DIA-NN will generate a main output report file (e.g., report.tsv).
3. Generating the identification.tsv file:

e The main report from DIA-NN contains detailed information about each identified precursor,
including the peptide sequence, protein group, and a g-value (q_value).

e The g-value represents the estimated false discovery rate (FDR) at the precursor level. To
convert the g-value to an approximate identification probability, you can use the formula:
Identification Probability = 1 - g-value. This is a common practice, although it's important to
note that a g-value is a measure of FDR for a set of identifications, while DeepPep's input is
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ideally a posterior probability for each individual identification. However, this conversion
provides a reasonable input for the tool.

o Use a script to parse the DIA-NN report, extracting the Modified.Sequence (as the peptide),
Protein.Group (as the protein name), and the calculated identification probability.

» As with the DDA protocol, ensure that peptides mapping to multiple proteins are represented
as individual rows.

Protocol 3: Data Processing for Parallel Reaction
Monitoring (PRM) Data

PRM is a targeted proteomics approach that offers high sensitivity and quantitative accuracy for
a predefined set of proteins. Skyline is the most widely used software for designing and
analyzing PRM experiments.

1. PRM Method Design and Data Acquisition:

e In Skyline, create a target list of peptides for the proteins of interest.

» Export the transition list and instrument method from Skyline.

¢ Acquire the PRM data on the mass spectrometer.

2. PRM Data Analysis in Skyline:

e Import the raw PRM data into the Skyline project containing the target peptide list.
» Skyline will automatically extract chromatograms for the targeted transitions.

o Manually inspect and refine the peak integration for each peptide to ensure accurate
quantification.

o Skyline calculates a dotp (dot product) score, which reflects the similarity between the
observed and library spectra, and can also provide a g-value for each detected peptide.

3. Generating the identification.tsv file:
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o Export a report from Skyline containing the peptide sequence, protein name, and a
confidence metric.

e The Detection Q Value is a suitable metric to convert to an identification probability
(Identification Probability = 1 - Q Value).

o Use the reporting feature in Skyline to generate a custom report that can be easily formatted
into the identification.tsv file.

Mandatory Visualization: Experimental and Logical
Workflows

Below are Graphviz diagrams illustrating the experimental workflows described in the protocols
and the logical workflow of the DeepPep algorithm.
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Available at: [https://www.benchchem.com/product/b1259043#using-deeppep-with-different-
mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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